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An In-depth Technical Guide to the Natural Occurrence of Isovaleric Acid in Food and Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isovaleric acid (3-methylbutanoic

acid), a branched-chain fatty acid (BCFA) with significant roles in food chemistry and

mammalian biology. We will delve into its natural occurrence, biosynthetic and metabolic

pathways, physiological functions, and the analytical methodologies used for its quantification.

Introduction
Isovaleric acid is a five-carbon short-chain fatty acid (SCFA) naturally present in a variety of

foods and biological systems.[1] It is well-known for its pungent aroma, often described as

cheesy or sweaty, which contributes to the characteristic flavor profiles of many fermented

products.[1][2] In biology, it is a product of both host and microbial metabolism, particularly the

breakdown of the essential amino acid leucine.[3] While essential in small amounts for flavor

and potential physiological signaling, its accumulation in the body leads to the rare metabolic

disorder, isovaleric acidemia.[1] This guide will explore these facets in detail, providing

quantitative data, experimental protocols, and pathway visualizations to serve as a resource for

the scientific community.
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Isovaleric acid is found in a diverse range of natural sources, from plants and fermented foods

to human biological fluids.

Occurrence in Food
The presence of isovaleric acid in food is primarily due to microbial fermentation of proteins,

which releases leucine that is subsequently metabolized.[3] It is a key flavor compound in

many cheeses, beers, wines, and cured meats.[1][4]

Table 1: Quantitative Occurrence of Isovaleric Acid in Selected Foods
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Food Product
Concentration Range
(mg/kg)

Notes

Cheese

Swiss Cheese 20 - 63

Production is mainly attributed

to Propionibacterium

freudenreichii. The

concentration can be 3-10

times higher in the presence of

these bacteria.[5][6]

Cheddar-like Goat Cheese

3-methylbutanoic acid was a

major branched-chain fatty

acid, with concentrations

increasing over a 24-week

ripening period. Specific

quantitative range not provided

in the abstract.[7]

The relative abundance of 3-

methylbutanoic acid was

significant among branched-

chain fatty acids.[7]

Parmesan Cheese Present

Along with butyric acid, it is

used to imitate the dominant

aromas of Parmesan.[8]

Fermented Beverages

Beer 0.50 - 0.83 mg/L

Can be produced by

Brettanomyces yeasts during

aging or through the oxidation

of hop resins. Generally

considered an off-flavor,

though acceptable in some

styles.[2]

Wine Present

Produced by Brettanomyces

yeasts, where it can contribute

to aromas described as sweaty

or leathery.[9]

Cured Meats
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Dry-Cured Ham
0.7% of total acids (Dalmatian

smoked)

The total contribution of acids

to the volatile profile is

relatively low compared to

aldehydes and phenols in

smoked varieties.[6]

Occurrence in Biology
In biological systems, isovaleric acid is a metabolite of leucine catabolism and is also a

significant product of the gut microbiome.

Human Gut Microbiota: Anaerobic bacteria in the colon ferment unabsorbed proteins,

breaking down leucine into isovaleric acid.[3] Its concentration in feces serves as a marker

for protein fermentation.[1]

Human Sweat and Skin: Bacteria on the skin, such as Staphylococcus epidermidis, can

metabolize leucine present in sweat, producing isovaleric acid, which is a major contributor

to foot odor.[2]

Pathophysiology - Isovaleric Acidemia: In this genetic disorder, a deficiency in the enzyme

isovaleryl-CoA dehydrogenase leads to the toxic accumulation of isovaleric acid and its

derivatives in blood and urine.[1]

Table 2: Quantitative Occurrence of Isovaleric Acid in Human Biological Samples

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5156653/
https://biocrates.com/isovaleric-acid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7099522/
https://www.mdpi.com/1422-0067/22/4/1763
https://pmc.ncbi.nlm.nih.gov/articles/PMC7099522/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Matrix Condition
Concentration
Range

Notes

Feces Healthy Adults
0.8 - 22.0 mmol/kg

(wet weight)

Represents

approximately 3.5% to

5% of total short-chain

fatty acids in feces.[9]

Plasma/Serum
Healthy Adults

(fasting)
~40 µM

Found to be the

second most

prominent fatty acid in

venous blood after

acetic acid in one

study.[9]

Isovaleric Acidemia

(stable)
Up to 78 µM

Significantly higher

than in healthy

controls (~6 µM).[9]

Isovaleric Acidemia

(crisis)
Up to 7960 µM

Demonstrates the

extreme accumulation

during metabolic

decompensation.[9]

Biosynthesis and Metabolism
The primary route for isovaleric acid formation in mammals is through the degradation of

leucine. In microorganisms, it is a common fermentation product.

Leucine Catabolism in Mammals
The breakdown of leucine occurs in the mitochondria and involves a series of enzymatic steps.

A deficiency in isovaleryl-CoA dehydrogenase is the underlying cause of isovaleric acidemia.
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L-Leucine

α-Ketoisocaproate

Isovaleryl-CoA 3-Methylcrotonyl-CoA Dehydrogenation

BCAT

BCKDH

Isovaleryl-CoA
Dehydrogenase (IVD)
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Gut Lumen

Dietary/Endogenous
Protein

Leucine

 Proteolysis

α-Ketoisocaproate

 Fermentation

Isovaleric Acid

 Decarboxylation

Gut Microbiota
(e.g., Clostridium)

Smooth Muscle Cell

Isovaleric Acid GPCR
(e.g., Olfr558/FFAR2)

 binds Adenylyl
Cyclase

 activates

ATP cAMP AC PKA (inactive) binds PKA (active) activates Muscle Relaxation leads to
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Newborn Screening
(Dried Blood Spot)

Acylcarnitine Profile
(Tandem MS)

Elevated C5-Carnitine?

Urine Organic Acid Analysis
(GC-MS)

 Yes

IVA Unlikely

 No

Isovalerylglycine
(IVG) Elevated?

Diagnosis: Isovaleric Acidemia

 Yes

Consider other
metabolic disorders

 No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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